N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves various techniques such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding its reactivity, stability, and the conditions under which it reacts .Physical and Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties refer to how the compound behaves in chemical reactions .Scientific Research Applications
Neuroprotective Effects
- N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide and its derivatives have been studied for their potential neuroprotective effects. Specifically, certain compounds in this family, such as K-560, have been found to protect against neuronal cell death in a Parkinson’s disease model by up-regulating the expression of XIAP, suggesting that the attachment of a monocyclic 2,3- or 2,5-diketopiperazine group to the 2-amino-5-aryl scaffold is crucial for exerting a potent neuroprotective effect (Hirata et al., 2018).
Synthetic Methodologies and Molecular Diversity
- Research on this compound has contributed significantly to the field of synthetic chemistry. Novel methods have been developed for synthesizing spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-quaternary alpha-amino nitriles, showcasing the compound's role in promoting molecular diversity and enabling the exploration of new synthetic pathways (González-Vera et al., 2005).
Crystalline Synthesis Techniques
- Advances in the crystalline synthesis of related compounds, such as 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, have been achieved using efficient methods that avoid traditional chlorinating agents. These methods offer clean reactions under mild conditions, which is vital in the production of high-purity crystalline compounds (Wei et al., 2008).
Androgen Receptor Antagonist Activities
- In the pharmaceutical domain, N-arylpiperazine-1-carboxamide derivatives, structurally related to this compound, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. Such compounds have potential applications in the treatment of conditions like prostate cancer, highlighting the therapeutic potential of this chemical class (Kinoyama et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-ethyl-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-2-18-6-7-19(15(21)14(18)20)16(22)17-9-12-3-4-13(24-12)11-5-8-23-10-11/h3-5,8,10H,2,6-7,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFUMNJQNUOXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.